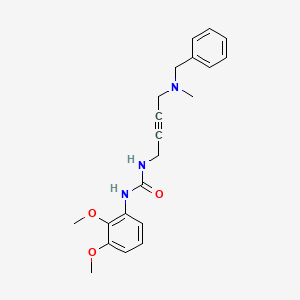

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-24(16-17-10-5-4-6-11-17)15-8-7-14-22-21(25)23-18-12-9-13-19(26-2)20(18)27-3/h4-6,9-13H,14-16H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVRLCIBHUVKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)NC1=C(C(=CC=C1)OC)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Urea functional group

- Alkynyl moiety

- Aromatic components

Its molecular formula is with a molecular weight of approximately 356.42 g/mol. The presence of functional groups such as methoxy and benzyl amine contributes to its reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, in vitro tests have shown its effectiveness against various cancer cell lines, including breast and liver cancer models .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that it may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .

- Enzyme Inhibition : Mechanistic studies reveal that this compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to cancer and other diseases. Its interaction with specific enzymes could lead to altered biological responses, providing insights into its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Benzyl(methyl)amino Intermediate : This step involves reacting benzyl chloride with methylamine under basic conditions.

- Alkyne Formation : The but-2-yn-1-yl group is formed through coupling reactions like the Sonogashira coupling.

- Urea Formation : Finally, the intermediate reacts with an appropriate isocyanate to yield the target compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with variations in their structural features:

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This interaction can lead to:

- Alteration of enzyme activity

- Modulation of receptor signaling pathways

These actions are crucial for understanding how this compound can be utilized in therapeutic contexts.

Comparison with Similar Compounds

Table 1: Key Properties of Urea Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|

| Target Compound | ~397 (estimated)* | 2,3-Dimethoxyphenyl, but-2-yn-1-yl | N/A |

| 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea | 271 | 2-Hydroxyphenyl, 4-ethylphenyl | 99.7% (HPLC) |

| 1-Benzyl-3-[(4-fluorophenyl)methyl]urea | 258.29 | 4-Fluorophenyl, benzyl | 95% |

*Estimated based on structural analogy.

Role of Methoxy Substituents in Bioactivity

2,3-Dimethoxyphenyl vs. Other Methoxy Configurations

- (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: A chalcone with 31.58% inhibition against Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR). The 2,3-dimethoxy configuration likely facilitates electrostatic interactions via the amino group .

- MDL100907 : A 5-HT2A antagonist with a 2,3-dimethoxyphenyl group. This substituent is critical for receptor binding, suggesting that the target compound’s 2,3-dimethoxy group may similarly enhance affinity for serotonergic or related targets .

- Compounds in 4H-pyrido[1,2-a]pyrimidin-4-one class () : Derivatives with 3,4-dimethoxyphenyl groups highlight the importance of methoxy positioning. The 2,3- vs. 3,4-dimethoxy arrangement may alter steric hindrance or π-π stacking in target binding .

Table 2: Methoxy Substituent Effects

Structural Complexity and Amino Group Contributions

Amino-Alkyne Side Chain vs. Other Substituents

The target compound’s 4-(benzyl(methyl)amino)but-2-yn-1-yl chain introduces a propargylamine motif, which is rare in the referenced urea derivatives. This alkyne group may enhance metabolic stability compared to saturated chains in compounds like PD173074 (a kinase inhibitor with a diethylaminobutylamino group) . The benzyl(methyl)amino substituent could also mimic tertiary amines in GW441756 or GR113808, which participate in cation-π interactions .

Comparison with Nitrogen-Containing Heterocycles

Compounds such as RS100235 (a benzodioxan derivative) and LY344864 (a carbazole-based molecule) demonstrate that nitrogen-containing heterocycles often improve bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.